molecular formula C28H26N2O9S B1193105 MPT0B451

MPT0B451

Cat. No.: B1193105
M. Wt: 566.581
InChI Key: VYTJGUNWINJKES-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MPT0B451 is a novel dual hdac6 and tubulin inhibitor, displaying anti-tumor ability in human cancer cells

Scientific Research Applications

Dual Inhibitor Activity in Cancer Therapy

A study by Wu et al. (2018) highlights MPT0B451 as a novel compound with dual inhibition effects against histone deacetylase (HDAC) 6 and tubulin assembly. This dual action was shown to significantly inhibit the growth of cancer cells in vitro and in vivo models, particularly in human prostate cancer and acute myeloid leukemia. The study underlines this compound's ability to induce G2/M arrest and apoptosis in cancer cells, suggesting its potential as a potent anti-cancer treatment.

Properties

Molecular Formula

C28H26N2O9S

Molecular Weight

566.581

IUPAC Name

(E)-N-Hydroxy-3-(3-((6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-1-yl)sulfonyl)phenyl)acrylamide

InChI

InChI=1S/C28H26N2O9S/c1-36-19-9-10-21-22(27(32)18-13-24(37-2)28(39-4)25(14-18)38-3)16-30(23(21)15-19)40(34,35)20-7-5-6-17(12-20)8-11-26(31)29-33/h5-16,33H,1-4H3,(H,29,31)/b11-8+

InChI Key

VYTJGUNWINJKES-DHZHZOJOSA-N

SMILES

O=C(NO)/C=C/C1=CC=CC(S(=O)(N2C=C(C(C3=CC(OC)=C(OC)C(OC)=C3)=O)C4=C2C=C(OC)C=C4)=O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MPT0B451;  MPT 0 B 451;  MPT-0-B-451

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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